molecular formula C6H5ClN2S2 B6278269 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 89581-73-7

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6278269
CAS No.: 89581-73-7
M. Wt: 204.7
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Description

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile: is a heterocyclic compound that features a thiazole ring substituted with a chloro group, an ethylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-5-(ethylsulfanyl)-1,2-thiazole with a suitable nitrile source under acidic or basic conditions to introduce the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiazoles.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 3-chloro-5-methyl-1,2-thiazole-4-carbonitrile
  • 3-chloro-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 3-chloro-5-(propylsulfanyl)-1,2-thiazole-4-carbonitrile

Comparison: Compared to its similar compounds, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of the ethylsulfanyl group, which can influence its reactivity and biological activity. The length and nature of the alkyl chain in the sulfanyl group can significantly affect the compound’s properties, making it distinct from its methyl or propyl analogs.

Properties

CAS No.

89581-73-7

Molecular Formula

C6H5ClN2S2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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